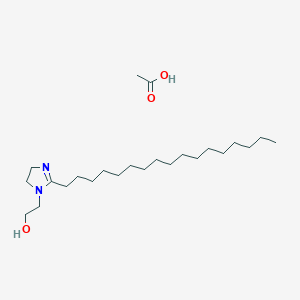
2-(carboxymethyl)oxirane-2,3-dicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(carboxymethyl)oxirane-2,3-dicarboxylic acid is an organic compound with the molecular formula C6H6O7 It is known for its unique structure, which includes an oxirane ring (a three-membered cyclic ether) and three carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carboxymethyl)oxirane-2,3-dicarboxylic acid typically involves the epoxidation of maleic acid derivatives. One common method is the reaction of maleic anhydride with hydrogen peroxide in the presence of a catalyst, such as tungstic acid, to form the oxirane ring. The reaction conditions usually involve a temperature range of 0-25°C and a pH of around 7-8 to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(carboxymethyl)oxirane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the carboxylic acid groups can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(carboxymethyl)oxirane-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-(carboxymethyl)oxirane-2,3-dicarboxylic acid involves its ability to react with various nucleophiles and electrophiles. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of new bonds and functional groups. This reactivity is exploited in various chemical and biological processes, where the compound can act as an intermediate or a catalyst .
Comparison with Similar Compounds
Similar Compounds
Oxirane-2,3-dicarboxylic acid: Similar structure but lacks the carboxymethyl group.
2,3-epoxysuccinic acid: Another epoxide with similar reactivity but different substituents.
2,3-quinoline dicarboxylic acid: Contains a quinoline ring instead of an oxirane ring
Uniqueness
2-(carboxymethyl)oxirane-2,3-dicarboxylic acid is unique due to its combination of an oxirane ring and three carboxylic acid groups. This structure imparts distinct reactivity and makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C6H6O7 |
|---|---|
Molecular Weight |
190.11 g/mol |
IUPAC Name |
2-(carboxymethyl)oxirane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H6O7/c7-2(8)1-6(5(11)12)3(13-6)4(9)10/h3H,1H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
NEDLLNIZNWRDMG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C1(C(O1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




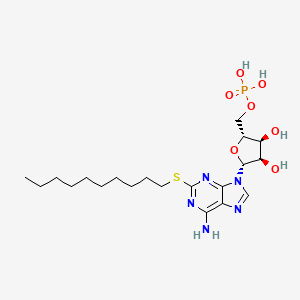
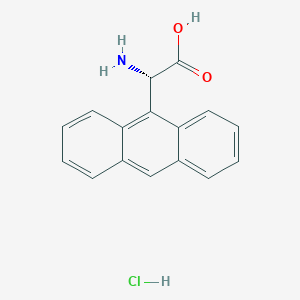
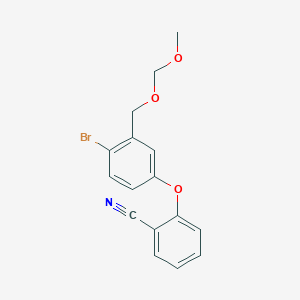
![(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12940402.png)
![3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B12940404.png)
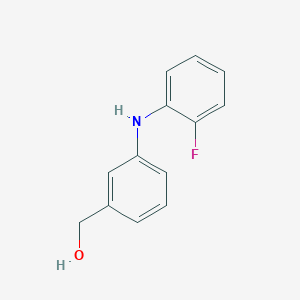
![1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940419.png)

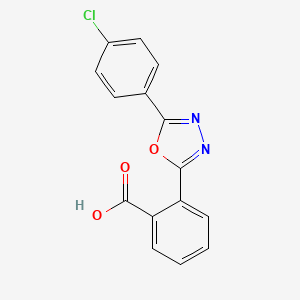
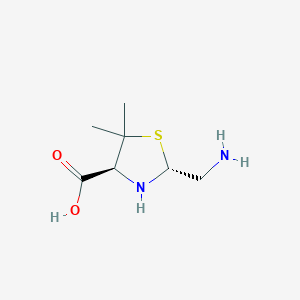
![4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide](/img/structure/B12940433.png)
